molecular formula C9H8BrClF2O B8243831 1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene

1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene

Cat. No.: B8243831
M. Wt: 285.51 g/mol
InChI Key: CACFLMURNKRGRH-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, and a difluoropropoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene typically involves multiple steps. One common method starts with the halogenation of a suitable benzene derivative. For instance, 4-chloro-2-fluoroaniline can be diazotized and then subjected to a Sandmeyer reaction to introduce the bromine atom . The difluoropropoxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

1-Bromo-4-chloro-2-(2,2-difluoropropoxy)benzene can be compared with other halogenated benzene derivatives, such as:

The presence of the difluoropropoxy group in this compound makes it unique and potentially more reactive in certain chemical reactions.

Properties

IUPAC Name

1-bromo-4-chloro-2-(2,2-difluoropropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClF2O/c1-9(12,13)5-14-8-4-6(11)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACFLMURNKRGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC(=C1)Cl)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClF2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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